molecular formula C17H15NO7S B2981376 Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate CAS No. 957481-27-5

Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate

Cat. No.: B2981376
CAS No.: 957481-27-5
M. Wt: 377.37
InChI Key: JWZXHNKCBPUKSX-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is a nitroaromatic ester featuring a sulfinylacetyloxy substituent at the 2-position of the benzoate core. The compound’s structure integrates:

  • Ethyl benzoate backbone: Provides ester functionality, influencing solubility and reactivity.
  • Nitro group: Enhances electrophilicity and may impact toxicity or stability .

While direct synthesis data for this compound is unavailable, analogous reactions (e.g., coupling of sulfinyl-acetyl chloride with ethyl 2-hydroxybenzoate) are plausible based on methods for related esters .

Properties

IUPAC Name

ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7S/c1-2-24-17(20)12-7-3-5-9-14(12)25-16(19)11-26(23)15-10-6-4-8-13(15)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXHNKCBPUKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzene sulfinyl chloride with ethyl 2-hydroxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfinyl group can be oxidized to a sulfonyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites, which can then exert their effects on various biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Sulfur Oxidation State Biological Activity Synthesis Reference
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate C₁₇H₁₄N₂O₇S 2-Nitrophenylsulfinylacetyloxy +4 (Sulfinyl) Not reported -
Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate (22) C₁₀H₁₀N₂O₅ 2-Nitrophenylamino-oxoacetate N/A Not reported
Ethyl 2-(aminosulfonyl)benzoate C₉H₁₁NO₄S Amidosulfonyl +6 (Sulfonamide) Not reported
Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate C₁₅H₁₃BrO₂S 2-Bromophenylsulfanyl -2 (Sulfanyl) Not reported
2-[(4-Ethylthio-pyridylmethyl)sulfinyl]benzimidazole C₁₇H₁₈N₃O₂S₂ Sulfinylpyridylmethyl +4 (Sulfinyl) Gastric antisecretory

Research Findings and Implications

Physicochemical Properties

  • NMR Behavior : Compounds with bulky substituents (e.g., sulfinyl groups) may exhibit conformational flexibility, requiring elevated temperatures for NMR signal averaging .

Biological Activity

Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate, with the CAS number 957481-27-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15NO7S
  • Molecular Weight : 373.37 g/mol
  • IUPAC Name : Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate

The compound features an ethyl ester linked to a benzoate core, with a nitrophenyl sulfinyl group that may influence its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfinyl group may interact with various enzymes, potentially acting as an inhibitor. Compounds with similar structures have been shown to inhibit carbonic anhydrases and other enzymes involved in metabolic processes .
  • Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Cellular Interaction : The structure allows for interactions with cellular membranes and proteins, which may lead to alterations in cell signaling pathways or gene expression .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

CompoundBacterial Strains TestedActivity (IC50)
This compoundS. aureus, E. coliTBD
Similar Nitrophenyl CompoundsVariousRanges from µM to mM

Case Studies

  • Inhibition of Carbonic Anhydrase : A study highlighted the inhibition of carbonic anhydrase by related compounds, suggesting that this compound may exhibit similar effects. The IC50 values reported for related compounds were in the nanomolar range, indicating potent enzyme inhibition .
  • Antioxidant Properties : Another investigation focused on the antioxidant capacity of nitrophenyl derivatives. The results indicated that these compounds could scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models .

Research Findings

Recent studies have expanded on the biological implications of nitrophenyl-containing compounds:

  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the nitrophenyl group significantly affect biological activity. For instance, changes in substituents can enhance or reduce enzyme inhibition potency .
  • Cell-based Assays : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. How to resolve discrepancies in synthetic yields between batch processes?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, reaction time) .
  • In-line monitoring : Employ ReactIR or PAT tools to track reaction progress and identify kinetic bottlenecks .

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